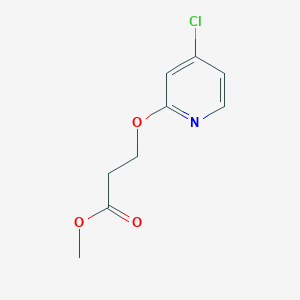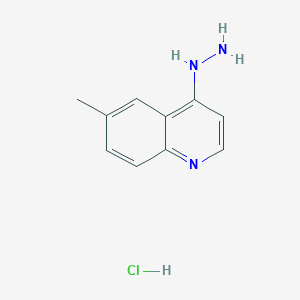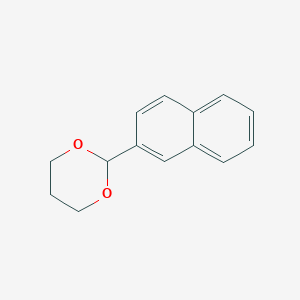
1-((Methylamino)methyl)isochroman-5,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Methylamino)methyl)isochroman-5,6-diol is a chemical compound that belongs to the class of isochromans. Isochromans are a type of heterocyclic compound containing a benzene ring fused to a tetrahydropyran ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Methylamino)methyl)isochroman-5,6-diol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP) as a solvent. This method facilitates the initial Meinwald rearrangement, converting epoxides into the corresponding aldehydes before further reactions . The presence of electron-donating groups on the phenyl ethanol ring can enhance the yield of the target product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-((Methylamino)methyl)isochroman-5,6-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-((Methylamino)methyl)isochroman-5,6-diol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug development and as a lead compound for new pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 1-((Methylamino)methyl)isochroman-5,6-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-((Methylamino)methyl)isochroman-5,6-diol include other isochroman derivatives such as:
- Erythro-2-methyl-5-hydroxyphenylpropane-7,8-diol
- (4S)-4,8-dihydroxy-3,4-dihydro-1(2H)-naphthalen-1-one
- (4S)-4,6,8-trihydroxy-3,4-dihydro-1(2H)-naphthalen-1-one
- Chrysogeside D
Uniqueness
This compound is unique due to its specific structure and the presence of the methylamino group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
1-(methylaminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol |
InChI |
InChI=1S/C11H15NO3/c1-12-6-10-7-2-3-9(13)11(14)8(7)4-5-15-10/h2-3,10,12-14H,4-6H2,1H3 |
InChI-Schlüssel |
BTAKHIYPCGTBPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1C2=C(CCO1)C(=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Ethoxyisoxazolo[5,4-b]quinoline](/img/structure/B11891490.png)


![(5-Chlorobenzo[b]thiophen-3-yl)boronic acid](/img/structure/B11891515.png)




